molecular formula C23H16BrFO B2628737 2-(Benzyloxy)-6-(4-bromo-2-fluorophenyl)naphthalene CAS No. 477860-11-0

2-(Benzyloxy)-6-(4-bromo-2-fluorophenyl)naphthalene

Cat. No.: B2628737
CAS No.: 477860-11-0
M. Wt: 407.282
InChI Key: GDLNZCKNVCBFLG-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-6-(4-bromo-2-fluorophenyl)naphthalene is an organic compound that features a naphthalene core substituted with benzyloxy and 4-bromo-2-fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-6-(4-bromo-2-fluorophenyl)naphthalene typically involves multi-step organic reactions. One common method includes the following steps:

    Naphthalene Derivatization: Starting with a naphthalene derivative, the benzyloxy group is introduced via a nucleophilic substitution reaction.

    Bromination and Fluorination:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-6-(4-bromo-2-fluorophenyl)naphthalene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove halogens or reduce double bonds within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace existing functional groups with new ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or bromine (Br2) for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthalenes with fewer substituents.

Scientific Research Applications

2-(Benzyloxy)-6-(4-bromo-2-fluorophenyl)naphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the development of fluorescent probes for biological imaging.

    Industry: It can be used in the production of organic light-emitting diodes (OLEDs) and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-6-(4-bromo-2-fluorophenyl)naphthalene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary, but typically include signal transduction pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluorobiphenyl: A structurally related compound with similar aromatic substitution patterns.

    2-Fluoro-4-bromobiphenyl: Another related compound with fluorine and bromine substitutions on a biphenyl core.

Uniqueness

2-(Benzyloxy)-6-(4-bromo-2-fluorophenyl)naphthalene is unique due to the presence of both benzyloxy and 4-bromo-2-fluorophenyl groups on a naphthalene core. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)-6-phenylmethoxynaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrFO/c24-20-9-11-22(23(25)14-20)19-7-6-18-13-21(10-8-17(18)12-19)26-15-16-4-2-1-3-5-16/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLNZCKNVCBFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(C=C3)C4=C(C=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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